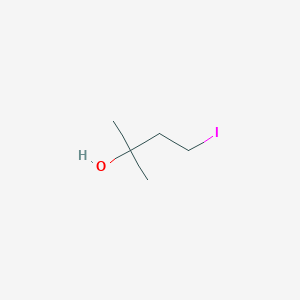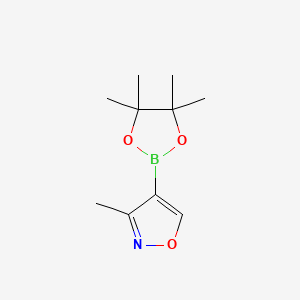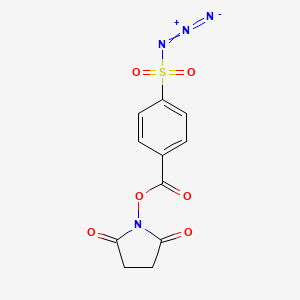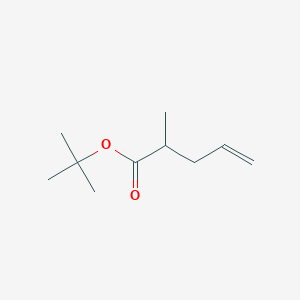
2-Butanol, 4-iodo-2-methyl-
概要
説明
“2-Butanol, 4-iodo-2-methyl-” is a compound that falls into the category of alcohols . Alcohols are compounds in which one or more hydrogen atoms in an alkane have been replaced by an -OH group . The molecule has a chiral carbon atom, can be present in three forms of right-handed body, left-handed body and racemic body .
Molecular Structure Analysis
The molecular structure of “2-Butanol, 4-iodo-2-methyl-” is characterized by the presence of an alcohol (-OH) group and an iodine atom attached to the carbon atoms of the butanol backbone . The presence of these functional groups and their positions in the molecule can significantly influence its chemical properties and reactivity.Physical and Chemical Properties Analysis
“2-Butanol, 4-iodo-2-methyl-” is a liquid at room temperature . It has a molecular weight of 214.05 .科学的研究の応用
Biofuel Production and Properties
- Biofuel Synthesis : Research has explored the production of 2-butanol and its precursors, such as butanone, through metabolic engineering and bioprocessing techniques. For instance, the use of a TEV-protease based expression system in Saccharomyces cerevisiae demonstrates the conversion of meso-2,3-butanediol to butanone, which is a step towards producing 2-butanol, a potential biofuel (Ghiaci, Norbeck, & Larsson, 2014).
- Combustion Characteristics : Studies on combustion, such as the detailed analysis of 2-methylbutanol, offer insights into the combustion behavior of alternative fuels, highlighting ignition delay times and flame speeds which are critical for evaluating fuel efficiency and environmental impact (Park et al., 2015).
Chemical Synthesis and Industrial Applications
- Catalysis and Chemical Production : Investigations into the catalytic dehydration of bio-based 2,3-butanediol to butanone reveal the influence of catalyst composition and process conditions on the efficiency and selectivity of chemical synthesis processes. This research is relevant for designing greener production pathways for industrial chemicals (Zhang, Yu, Ji, & Huang, 2012).
- Material Processing and Fuel Additives : The utilization of palm oil alkyl esters as additives in ethanol–diesel and butanol–diesel blends points to the potential of modifying fuel properties through chemical additives. Such research aids in improving the performance and emission characteristics of biofuel blends (Chotwichien, Luengnaruemitchai, & Jai-in, 2009).
Environmental and Safety Assessments
- Toxicology and Safety : While direct studies on "2-Butanol, 4-iodo-2-methyl-" are scarce, research on similar compounds like 2-methyl-4-phenyl-2-butanol in fragrance materials provide a basis for understanding the toxicological and dermatological impacts of chemical compounds used in consumer products. This knowledge is crucial for ensuring the safety and environmental compatibility of chemical substances (Scognamiglio, Jones, Letizia, & Api, 2012).
Safety and Hazards
作用機序
Target of Action
Similar compounds, such as alcohols and halogenated alcohols, often interact with various enzymes and proteins within the body .
Mode of Action
It’s likely that it undergoes nucleophilic substitution reactions, given its structural similarity to other halogenated alcohols . In these reactions, a nucleophile, such as a hydroxide ion, would attack the carbon atom bonded to the iodine, leading to the substitution of the iodine atom .
Biochemical Pathways
For instance, 2-butanol, a related compound, can be metabolized into various products, including acetoin, 2,3-butanediol, and 2-butanol .
Pharmacokinetics
A study on the pharmacokinetics of 2-butanol and its metabolites in rats might provide some insights . The study suggests that 2-butanol is metabolized into various products and excreted from the body, which could potentially apply to 2-Butanol, 4-iodo-2-methyl- as well.
Result of Action
Based on its structural similarity to other halogenated alcohols, it’s plausible that it could cause various biochemical changes, depending on its specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 2-Butanol, 4-iodo-2-methyl- could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s reactivity and stability. Additionally, the presence of other substances, such as enzymes or other chemicals, could also influence its action .
生化学分析
Biochemical Properties
2-Butanol, 4-iodo-2-methyl- plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions. For instance, it may interact with alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. The iodine atom in 2-Butanol, 4-iodo-2-methyl- can also participate in halogen bonding, influencing the binding affinity and specificity of the compound towards certain biomolecules .
Cellular Effects
The effects of 2-Butanol, 4-iodo-2-methyl- on various cell types and cellular processes are multifaceted. This compound can influence cell signaling pathways by modulating the activity of key signaling molecules. For example, it may affect the phosphorylation status of proteins involved in signal transduction, thereby altering gene expression and cellular metabolism. Additionally, 2-Butanol, 4-iodo-2-methyl- can impact cellular redox states due to its potential to undergo oxidation-reduction reactions .
Molecular Mechanism
At the molecular level, 2-Butanol, 4-iodo-2-methyl- exerts its effects through several mechanisms. It can bind to active sites of enzymes, either as a competitive inhibitor or as a substrate. The presence of the iodine atom allows for unique interactions, such as halogen bonding, which can stabilize or destabilize enzyme-substrate complexes. Furthermore, 2-Butanol, 4-iodo-2-methyl- can influence gene expression by interacting with transcription factors or other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Butanol, 4-iodo-2-methyl- can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 2-Butanol, 4-iodo-2-methyl- may degrade, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, including changes in enzyme expression levels and metabolic adjustments .
Dosage Effects in Animal Models
The effects of 2-Butanol, 4-iodo-2-methyl- vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, 2-Butanol, 4-iodo-2-methyl- can induce toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response .
Metabolic Pathways
2-Butanol, 4-iodo-2-methyl- is involved in various metabolic pathways. It can be metabolized by alcohol dehydrogenases to form corresponding aldehydes or ketones. Additionally, the iodine atom can undergo deiodination reactions, leading to the formation of iodide ions and other metabolites. These metabolic transformations can affect the overall metabolic flux and the levels of specific metabolites within the cell .
特性
IUPAC Name |
4-iodo-2-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11IO/c1-5(2,7)3-4-6/h7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQRDZIRSPGMID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCI)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221248-59-5 | |
| Record name | 4-iodo-2-methylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester](/img/structure/B1379908.png)
![5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1379909.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1379913.png)

![Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine](/img/structure/B1379916.png)

![6-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1379918.png)

![2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid](/img/structure/B1379924.png)
![3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379925.png)

